3-Formylphenyl 3,4-dimethoxybenzoate
Description
3-Formylphenyl 3,4-dimethoxybenzoate is an ester derivative of 3,4-dimethoxybenzoic acid, featuring a formyl group (-CHO) on the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its dual functionality: the electron-rich 3,4-dimethoxybenzoyl moiety enhances solubility and reactivity, while the formyl group serves as a versatile handle for further derivatization (e.g., condensation, cyclization, or Schiff base formation) . Its structural framework is analogous to bioactive molecules, such as cholinesterase inhibitors and antitumor agents, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
(3-formylphenyl) 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-14-7-6-12(9-15(14)20-2)16(18)21-13-5-3-4-11(8-13)10-17/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBXRWFWTQRZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3,4-dimethoxybenzoate typically involves the formylation of phenyl 3,4-dimethoxybenzoate. One common method is the Vilsmeier-Haack reaction, where the phenyl 3,4-dimethoxybenzoate is treated with a Vilsmeier reagent (a complex of phosphorus oxychloride and N,N-dimethylformamide) to introduce the formyl group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Formylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the formyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, often using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or esters.
Scientific Research Applications
3-Formylphenyl 3,4-dimethoxybenzoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
3-Formylphenyl 3,4-dimethoxybenzoate is similar to other compounds such as 3-formylphenyl 3,5-dimethoxybenzoate and 3-hydroxybenzaldehyde. its unique substitution pattern at the 3 and 4 positions of the benzene ring distinguishes it from these compounds, leading to different chemical and biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-formylphenyl 3,4-dimethoxybenzoate with structurally related esters and derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural and Functional Group Variations
Physicochemical Properties
Melting Points :
- 3-Formylphenyl derivatives (e.g., (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate ) exhibit moderate melting points (~90–110°C), comparable to allyl-substituted analogs like 12bd (93.5–94.2°C) .
- Metal complexes (e.g., Cu(II) 3,5-dimethoxybenzoate) show higher thermal stability, decomposing above 200°C .
- Solubility: The 3,4-dimethoxy substitution pattern improves aqueous solubility compared to non-polar analogs (e.g., methyl 3-methoxybenzoate) . However, metal complexes like Cu(II) 3,5-dimethoxybenzoate exhibit significantly lower solubility due to coordination effects .
Crystallographic and Magnetic Properties
- Crystal Structures: Tryptamine 3,4-dimethoxybenzoate adopts a monoclinic lattice (space group P2/c) with distinct hydrogen-bonding networks, contrasting with trifluoroacetylated tryptamine derivatives .
- Magnetic Behavior : Cu(II) dimethoxybenzoates exhibit antiferromagnetic interactions, with magnetic moments increasing from 0.47 BM (77 K) to 1.75 BM (298 K), dependent on methoxy group positions (3,5 > 2,6 > 2,3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
